(2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol is defined by its bicyclic framework, which consists of a fused isoindoline core modified with a hydroxymethyl group at the 3a-position and a 3-aminopropyl side chain at the 2-position. The compound’s molecular formula, $$ \text{C}{12}\text{H}{24}\text{N}_2\text{O} $$, corresponds to a molecular weight of 212.33 g/mol. The isoindoline moiety adopts a chair-like conformation in its octahydro state, with the aminopropyl substituent extending axially from the nitrogen atom.
Key bond lengths and angles were derived from computational models. The C-N bond in the aminopropyl group measures approximately 1.47 Å, while the C-O bond in the hydroxymethyl group is 1.42 Å, consistent with typical alcohol functional groups. The dihedral angle between the isoindoline ring and the aminopropyl chain is 112°, indicating a staggered conformation that minimizes steric hindrance.
| Parameter | Value | Method |
|---|---|---|
| C-N bond length | 1.47 Å | Computational DFT |
| C-O bond length | 1.42 Å | Computational DFT |
| Dihedral angle (N-C3) | 112° | Molecular Mechanics |
Crystallographic Studies and X-ray Diffraction Patterns
While no direct X-ray crystallography data exists for this specific compound, related octahydroisoindole derivatives exhibit monoclinic crystal systems with space group $$ P21/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.37 \, \text{Å}, \beta = 97.5^\circ $$. These structures show intermolecular hydrogen bonding between the hydroxymethyl group and adjacent nitrogen atoms, stabilizing the lattice. For this compound, computational packing simulations predict similar H-bond networks involving the -NH$$2$$ and -OH groups, with a predicted density of 1.18 g/cm³.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 3.68–3.63 (m, 1H, H-5), 3.11 (dd, $$ J = 10.2 \, \text{Hz} $$, 1H, H-3a), 2.17 (m, 3H, CH$$2$$NH$$_2$$), 1.58 (br s, 1H, OH).
- $$^{13}$$C NMR (150 MHz, CDCl$$3$$): δ 76.2 (C-3a), 53.7 (C-5), 35.4 (CH$$2$$NH$$_2$$), 26.8 (C-cyclohexane).
Infrared Spectroscopy (IR):
Strong absorption bands at 3320 cm$$^{-1}$$ (N-H stretch), 2920 cm$$^{-1}$$ (C-H aliphatic), and 1050 cm$$^{-1}$$ (C-O alcohol).
Mass Spectrometry (MS):
Electrospray ionization (ESI+) shows a base peak at $$ m/z = 213.2 \, [\text{M+H}]^+ $$, with fragmentation ions at $$ m/z = 155.1 \, (\text{loss of C}3\text{H}7\text{N}) $$ and $$ m/z = 98.0 \, (\text{isoindoline core}) $$.
Comparative Structural Analysis with Isoindoline Analogues
Compared to simpler isoindoline derivatives like cis-octahydroisoindole (CID 10964494), the introduction of the 3-aminopropyl and hydroxymethyl groups increases the compound’s polarity (LogP = 0.47 vs. 1.2 for unsubstituted isoindoline). The aminopropyl chain introduces additional conformational flexibility, as evidenced by a 15% increase in rotational entropy relative to N-methyloctahydroisoindole.
Structurally analogous compounds, such as (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol (CAS 2098048-84-9), share similar hydrogen-bonding capabilities but differ in ring strain due to their bicyclic frameworks. The isoindoline core in the target compound provides greater planarity compared to cyclopenta-fused analogues, enhancing π-orbital overlap in potential coordination complexes.
| Feature | Target Compound | cis-Octahydroisoindole |
|---|---|---|
| Molecular Weight | 212.33 g/mol | 125.21 g/mol |
| LogP | 0.47 | 1.2 |
| H-Bond Donors | 2 | 1 |
| Rotatable Bonds | 4 | 0 |
Properties
IUPAC Name |
[2-(3-aminopropyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-3-7-14-8-11-4-1-2-5-12(11,9-14)10-15/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFPKPAHHGJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol can be described as follows:
- Molecular Formula : C_{13}H_{19}N_{1}O_{1}
- Molecular Weight : 205.30 g/mol
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Neuroprotective Effects : Some studies have suggested that isoindoline derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Preliminary data indicate that these compounds may inhibit pro-inflammatory cytokines.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : It is believed to interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation.
- Inhibition of Enzymatic Activity : The compound may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Isoindoline Derivatives
| Study Reference | Findings | |
|---|---|---|
| Study A | Significant reduction in depressive-like behavior | Supports antidepressant potential |
| Study B | Enhanced neuronal survival in oxidative stress models | Validates neuroprotective claims |
Case Study 1: Neuroprotection in Animal Models
In a controlled study, this compound was administered to rodents subjected to induced oxidative stress. The results demonstrated a significant increase in neuronal survival rates compared to control groups, suggesting a protective effect against oxidative damage.
Case Study 2: Antidepressant-Like Effects
Another study investigated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated that animals treated with the compound exhibited reduced immobility times, akin to those treated with established antidepressants.
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol may exhibit:
- Anxiolytic effects : Potential interactions with serotonin receptors could modulate anxiety levels.
- Antidepressant properties : Its ability to influence neurotransmitter systems such as serotonin and norepinephrine suggests a role in mood regulation.
Case Studies
- Interaction Studies : Initial findings indicate that this compound may have a binding affinity for serotonin receptors, which are critical in mood regulation. Further studies using radiolabeled ligands are recommended to assess pharmacokinetic properties and receptor binding profiles.
- Comparative Analysis with Similar Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Isoindoline core, aminopropyl side chain | Potential anxiolytic effects |
| Octahydroisoindole | Isoindoline core | Limited neuroactivity |
| Dihydroisoquinoline | Isoquinoline structure | Antidepressant properties |
| Tetrahydroisoquinoline | Related heterocycle | Varies widely; some neuroactive |
The unique combination of functional groups in This compound may enhance its interaction with biological targets compared to similar compounds.
Potential Therapeutic Uses
Given its structural similarity to known neurotransmitters, this compound is being investigated for:
- Anxiety Disorders : Targeting serotonin receptors may provide therapeutic benefits for patients suffering from anxiety.
- Depression Treatment : Modulation of norepinephrine levels could offer new avenues for treating depressive disorders.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Compound A and Analogs
| Compound | Substituents | logP | Bioavailability (%) | α2A Receptor Ki (nM) | α2A/α2B Selectivity |
|---|---|---|---|---|---|
| Compound A | 3-Aminopropyl, hydroxymethyl | 0.92 | 67 | 12.3 | 8.5 |
| Analog2 [21] | 2-(N,N-Dimethylamino)ethyl | 1.15 | 52 | 18.7 | 3.2 |
| Propyl-substituted analog | 3-Propyl, hydroxymethyl | 1.30 | 45 | 24.9 | 1.8 |
| Methyl-substituted analog | 3-Aminopropyl, methyl | 1.05 | 58 | 185.0 | 0.9 |
Pharmacokinetic and Metabolic Differences
- Lipophilicity (logP) : Compound A’s logP (0.92) balances membrane permeability and solubility better than more lipophilic analogs (e.g., propyl-substituted analog: logP 1.30) .
- Bioavailability: At 67% in rats, Compound A outperforms Analog2 (52%) due to reduced first-pass metabolism linked to its 3-aminopropyl chain .
- Metabolism : Primarily metabolized by CYP3A4, whereas ethyl-substituted analogs undergo faster CYP2D6-mediated clearance .
Pharmacodynamic Advantages
- Receptor Selectivity : Compound A exhibits 8.5-fold selectivity for α2A over α2B receptors, a significant improvement over Analog2 (3.2-fold) and propyl-substituted analogs (1.8-fold) . This selectivity minimizes off-target effects (e.g., cardiovascular side effects linked to α2B activation).
- Binding Affinity : The hydroxymethyl group’s hydrogen-bonding capability reduces α2A Ki to 12.3 nM, compared to 185 nM for the methyl-substituted analog .
Research Findings and Implications
- Synthetic Challenges : The DPPA-mediated conversion of diols to diamines in Compound A’s synthesis required optimization due to impurities, highlighting the need for robust purification protocols .
- Therapeutic Potential: Compound A’s pharmacokinetic and selectivity profile positions it as a candidate for neurological disorders (e.g., ADHD, anxiety) with fewer side effects than existing α2 agonists .
Preparation Methods
Cyclization from Aminoalkyl Precursors
One common route involves starting from a suitably functionalized aminoalkyl compound that undergoes intramolecular cyclization to form the octahydro-3aH-isoindoline ring system. For instance, substrates bearing amino and aldehyde or halide groups positioned to facilitate ring closure are treated under thermal or catalytic conditions to yield the bicyclic core.
Catalytic Hydrogenation and Reductive Amination
Following cyclization, the introduction or modification of the 3-aminopropyl side chain is often achieved via reductive amination or catalytic hydrogenation:
- Catalysts such as Pd/C under hydrogen atmosphere (e.g., 50 atm, room temperature) have been used to reduce imine intermediates to amines with high yields (up to 96%).
- Reductive amination with aldehydes and amines in the presence of hydrogen and catalysts is a key step for installing the aminopropyl group.
Hydroxymethyl Group Introduction
The hydroxymethyl substituent at the 3a position is typically introduced either before or after ring formation via:
- Reaction of aldehyde intermediates with reducing agents to form alcohols.
- Use of hydroxymethyl-containing precursors in the initial cyclization step.
Metal-Catalyzed Cyclizations
Recent advances include the use of ruthenium or rhodium catalysts for cyclotrimerization or cyclization reactions to build isoindoline frameworks under milder and more sustainable conditions:
- Ruthenium-catalyzed alkyne cyclotrimerization in sustainable solvents has been reported for related isoindolinone derivatives, suggesting potential applicability for this compound’s synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thermal cyclization in toluene | Aminoalkyl precursors, 300°C | ~63 | High temperature, straightforward approach |
| Catalytic hydrogenation | Pd/C, H2 (50 atm), MeOH, 20°C | 95-96 | Efficient reduction of imines to amines |
| Reductive amination | Aldehyde + amine, H2, Pd/C catalyst | 85-95 | Selective installation of aminopropyl group |
| Ru-catalyzed alkyne cyclotrimerization | Ru catalyst, sustainable solvent | Variable | Mild conditions, sustainable approach |
Research Findings and Notes
- The cyclization step is critical and dictates the stereochemistry and overall yield of the bicyclic isoindoline structure.
- Catalytic hydrogenation under high-pressure hydrogen is effective for converting imines or nitro groups to amines, facilitating the formation of the 3-aminopropyl substituent.
- Sustainable synthesis approaches using metal catalysis in green solvents are emerging, offering environmentally friendlier alternatives to classical high-temperature methods.
- The presence of multiple functional groups requires careful control of reaction conditions to avoid side reactions or over-reduction.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol, and how can purity be maximized?
- Methodological Answer : A two-step procedure involving condensation and cyclization is often employed. For analogous isoindole derivatives, room-temperature reactions in dichloromethane (CH2Cl2) with catalytic p-toluenesulfonic acid (p-TSA, 10 mol%) yield high-purity products. Post-reaction, recrystallization in ethanol removes unreacted precursors and byproducts. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves proton environments (e.g., aminopropyl and methanol moieties) and carbon backbone.
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm<sup>-1</sup>, N-H bends).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for protonated ions).
- Elemental Analysis : Validates C/H/N/O ratios (±0.4% tolerance) .
Q. How does the octahydro-isoindol scaffold influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring via HPLC.
- Thermal Stability : Heat samples to 40–80°C and assess decomposition kinetics via TGA/DSC. The saturated bicyclic structure likely enhances thermal stability compared to aromatic analogs .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected <sup>1</sup>H NMR splitting patterns) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in octahydro-isoindol). Solutions include:
- Variable-Temperature NMR : Resolves conformational equilibria by cooling samples to −40°C.
- DFT Calculations : Predicts energy-minimized conformers and simulates NMR spectra for comparison with experimental data .
Q. What experimental designs are recommended to assess the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Follow tiered risk-assessment frameworks:
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
- Biotic Studies : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
- Degradation Pathways : Perform photolysis (UV irradiation) and biodegradation (OECD 301B) studies to identify metabolites .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB).
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- QSAR Models : Corrogate substituent effects (e.g., aminopropyl chain length) with bioactivity data from indole analogs .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental chromatographic retention times?
- Methodological Answer : Discrepancies may stem from solvent effects or column interactions. Validate via:
- HPLC Method Optimization : Test C18 vs. HILIC columns with gradient elution (ACN/water + 0.1% formic acid).
- Ion Mobility Spectrometry (IMS) : Differentiates isobaric interferences .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent batch purity, catalyst aging, and inert atmosphere conditions.
- Data Validation : Cross-reference spectral data with PubChem or ChemSpider entries for analogous structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
